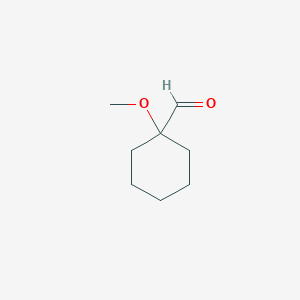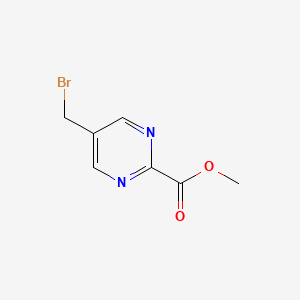
3-Iodophthalonitrile
描述
3-Iodophthalonitrile is an organic compound with the molecular formula C₈H₃IN₂. It is a derivative of phthalonitrile, where an iodine atom is substituted at the third position of the benzene ring.
作用机制
Target of Action
3-Iodophthalonitrile is a halogenated derivative of phthalonitrile . The primary targets of this compound are the halogen bond (XB) donor (I) and acceptor (CN) groups . These groups play a crucial role in the formation of halogen bonds, which are essential for the compound’s function .
Mode of Action
The mode of action of this compound involves the formation of halogen bonds (XBs) between the iodine (I) and cyano (CN) groups . The nature of these bonds depends on the number and position of the XB donor (I) and acceptor (CN) groups . The formation of these bonds results in the consolidation of the molecules into 2-D networks .
Biochemical Pathways
It is known that the compound is involved in the formation of halogen bonds, which can affect various biochemical processes
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its ability to form halogen bonds. These bonds can lead to the formation of 2-D networks of molecules . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of halogen bonds can be affected by factors such as temperature and pressure . .
生化分析
Biochemical Properties
It is known that halogenated phthalonitriles, such as 3-Iodophthalonitrile, can participate in halogen bonding . This property could potentially influence its interactions with enzymes, proteins, and other biomolecules. Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.
Molecular Mechanism
It is known that halogen bonds can influence the binding interactions of halogenated compounds with biomolecules . Specific binding interactions of this compound with biomolecules, as well as its potential to inhibit or activate enzymes and alter gene expression, have not been reported.
准备方法
Synthetic Routes and Reaction Conditions: 3-Iodophthalonitrile can be synthesized through several methods. One common approach involves the cyanation of aromatic halides. For instance, the reaction of 3-iodobenzonitrile with a cyanating agent under suitable conditions can yield this compound . Another method includes the nucleophilic substitution of nitrophthalonitriles, where the nitro group is replaced by a cyano group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyanation reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion .
化学反应分析
Types of Reactions: 3-Iodophthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted phthalonitriles and their derivatives, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
3-Iodophthalonitrile has a wide range of applications in scientific research:
相似化合物的比较
- 4-Iodophthalonitrile
- 4,5-Diiodophthalonitrile
- 3,4-Diiodophthalonitrile
Comparison: Compared to its analogs, 3-iodophthalonitrile exhibits unique properties due to the position of the iodine atom. This positional difference affects its reactivity and the types of halogen bonds it can form. For instance, this compound forms distinct two-dimensional networks, while other derivatives may form different structural motifs .
属性
IUPAC Name |
3-iodobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3IN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYJWYMJALNCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76241-81-1 | |
| Record name | 3-iodobenzene-1,2-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B3283092.png)













